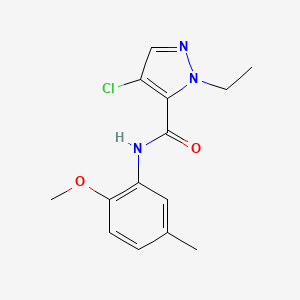![molecular formula C16H20ClN3O2 B6130090 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6130090.png)
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine, also known as L-741,626, is a selective antagonist for the dopamine D2 receptor. This chemical compound has been extensively studied for its potential applications in scientific research.
作用機序
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine is a selective antagonist for the dopamine D2 receptor. Antagonists are compounds that bind to a receptor but do not activate it. By binding to the dopamine D2 receptor, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine blocks the action of dopamine, which is a neurotransmitter involved in the regulation of movement. By blocking the dopamine D2 receptor, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine may be able to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine has been shown to have a high affinity for the dopamine D2 receptor. By blocking this receptor, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine may be able to reduce the symptoms of Parkinson's disease. In addition, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine has been shown to have anxiolytic effects in animal models. Anxiolytic drugs are used to treat anxiety disorders.
実験室実験の利点と制限
One of the advantages of using 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine in lab experiments is that it is a selective antagonist for the dopamine D2 receptor. This means that it does not interact with other receptors in the brain, which can make it easier to study the effects of dopamine on movement. However, one limitation of using 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine is that it is not very soluble in water. This can make it difficult to administer in lab experiments.
将来の方向性
There are many potential future directions for research on 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine. One area of research is its potential use in the treatment of Parkinson's disease. Another area of research is its potential use as an anxiolytic drug. In addition, researchers may be interested in studying the effects of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine on other neurotransmitter systems in the brain. Finally, researchers may be interested in developing new synthesis methods for 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine that are more efficient and cost-effective.
合成法
The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine involves a series of chemical reactions. The starting material is 4-chlorobenzaldehyde, which is reacted with hydrazine hydrate to form 4-chlorophenyl hydrazine. This compound is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with 3-aminomethyl-5-methoxymethylpiperidine to form 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine.
科学的研究の応用
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement. By blocking this receptor, 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine may be able to reduce the symptoms of Parkinson's disease.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[[2-(methoxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-21-11-14-4-2-3-9-20(14)10-15-18-16(19-22-15)12-5-7-13(17)8-6-12/h5-8,14H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXHIUHEGUJLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2-phenylethyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6130019.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6130032.png)
![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methylpyridine](/img/structure/B6130041.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6130043.png)
![1-cyclopropyl-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6130051.png)
![3-{2-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6130053.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6130073.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6130080.png)
![2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6130086.png)
![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B6130087.png)
![2-{2-[(4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6130095.png)
![3-[ethyl(4-pyridinylmethyl)amino]-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6130113.png)